4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(dimethylamino)tetrazol-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-15(2)10-12-13-14-16(10)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWRCJYVOJARAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Approaches to Tetrazole Synthesis
[3+2] Cycloaddition of Nitriles and Azides
The [3+2] cycloaddition between nitriles and azides is the most widely employed method for synthesizing 5-substituted tetrazoles. The reaction typically employs sodium azide (NaN$$3$$) and a nitrile precursor under catalytic conditions. For example, benzonitrile reacts with NaN$$3$$ in dimethylformamide (DMF) using SnCl$$_2$$ as a catalyst to yield 5-phenyl-1H-tetrazole in 90% yield. Key variables include solvent selection, catalyst loading, and reaction time.
Catalytic Systems
- Cobalt Complexes : A cobalt(II) complex (e.g., [L$$^1$$Co(N$$3$$)$$2$$]) catalyzes the cycloaddition in dimethyl sulfoxide (DMSO), achieving 99% yield for 5-phenyltetrazole.
- Tin Chloride (SnCl$$2$$) : SnCl$$2$$-nano-SiO$$_2$$ enhances recyclability, maintaining 92% yield over five cycles.
- Phase Transfer Catalysts : Tetrabutylammonium bromide improves reactivity in biphasic systems.
Solvent Optimization
Comparative studies reveal DMSO as optimal (99% yield), outperforming DMF (80%) and acetonitrile (50%). Methanol and toluene are ineffective (<20% yield).
Synthesis of 5-(Dimethylamino)-1H-Tetrazole
Cycloaddition of (Dimethylamino)Acetonitrile
The 5-(dimethylamino) substituent is introduced via the nitrile precursor. Reacting (dimethylamino)acetonitrile with NaN$$3$$ under SnCl$$2$$ catalysis (10 mol%) in DMF at 120°C for 6 hours yields 5-(dimethylamino)-1H-tetrazole. The reaction mechanism involves coordination of the nitrile to the metal center, followed by azide cyclization.
Procedure :
- Combine (dimethylamino)acetonitrile (1 mmol), NaN$$3$$ (1.5 mmol), and SnCl$$2$$ (10 mol%) in DMF.
- Heat at 120°C for 6 hours under inert atmosphere.
- Quench with 5M HCl, extract with ethyl acetate, and purify via silica chromatography.
Functionalization at the 1-Position: Introducing the Benzonitrile Moiety
Palladium-Catalyzed C–N Coupling
The 1-position is functionalized via Buchwald-Hartwig amination, coupling 5-(dimethylamino)-1H-tetrazole with 4-bromobenzonitrile.
Procedure :
- Mix 5-(dimethylamino)-1H-tetrazole (1 mmol), 4-bromobenzonitrile (1.2 mmol), Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$_3$$ (2 mmol) in dioxane.
- Reflux at 100°C for 12 hours.
- Purify via column chromatography (petroleum ether/ethyl acetate).
Direct Cycloaddition Using 4-Cyanophenyl Azide
An alternative one-pot method employs 4-cyanophenyl azide, synthesized from 4-aminobenzonitrile via diazotization.
Procedure :
Comparative Analysis of Synthetic Routes
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
Mechanistic Insights
The cobalt-catalyzed cycloaddition proceeds via a [L$$^1$$Co(N$$_3$$)(N≡C–R)]$$^+$$ intermediate, where coordinated azide and nitrile undergo [3+2] cyclization. Density functional theory (DFT) studies suggest a concerted mechanism with a transition state energy of $$ \Delta G^\ddagger = 25.6 \, \text{kcal/mol} $$.
Industrial Applications and Patent Landscape
The 2004 patent WO2005014602A1 discloses phase transfer catalysts (e.g., tetrabutylammonium bromide) for tetrazole synthesis, emphasizing saponification steps and base selection. Recent advancements focus on recyclable nanocatalysts to reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the tetrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted tetrazole compounds.
Scientific Research Applications
4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Tetrazole-Containing Angiotensin II Receptor Antagonists
Key Compounds :
- CV-11974 (tetrazole-based): A potent angiotensin II receptor antagonist with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta) in receptor binding assays .
- TCV-116 (CV-11974 prodrug): Oral ID₅₀ of 0.069 mg/kg in rats, 48× more potent than DuP 753 .
Comparison: The tetrazole ring in CV-11974 is critical for competitive binding to angiotensin receptors. However, the absence of a biphenylmethyl-benzimidazole moiety (as in CV-11974) suggests divergent pharmacological targets.
Table 1 : Angiotensin II Antagonists
| Compound | Target Receptor | IC₅₀ (M) | ID₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| CV-11974 | AT1 | 1.12 × 10⁻⁷ | 0.033 (IV) | |
| TCV-116 (prodrug) | AT1 | N/A | 0.069 (oral) |
Triazole-Based Enzyme Inhibitors
Key Compounds :
- G007-LK (1,2,4-triazole): Inhibits tankyrase 1/2 with IC₅₀ = 46 nM (TNKS1) and 25 nM (TNKS2) .
- FYX-051 (1,2,4-triazole): Xanthine oxidoreductase (XOR) inhibitor with hybrid inhibition (Ki = 5.7 × 10⁻⁹ M) .
Comparison: While 4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile contains a tetrazole instead of a triazole, both heterocycles participate in hydrogen bonding and metal coordination. The dimethylamino group may mimic substituents in G007-LK (e.g., pyridinyl), which enhance target selectivity via extended adenosine-binding pocket interactions .
Table 2 : Enzyme Inhibitors
| Compound | Target | IC₅₀/Ki (M) | Mechanism | Reference |
|---|---|---|---|---|
| G007-LK | TNKS1/2 | 46 nM / 25 nM | Competitive | |
| FYX-051 | XOR | 5.7 × 10⁻⁹ | Hybrid (Mo bond) |
Aminobenzonitriles with ICT Properties
Key Compounds :
- DMABN (4-(dimethylamino)benzonitrile): Dual fluorescence (LE/CT states) with Φ'(CT)/Φ(LE) = 0.3–1.5 in toluene .
- DEABN (4-(diethylamino)benzonitrile): Higher ICT efficiency (ΔG = −6 kJ/mol) due to larger alkyl groups .
Comparison: The benzonitrile group in this compound may exhibit ICT behavior, but the dimethylamino group on the tetrazole (vs. benzene ring in DMABN) likely alters conjugation pathways. The tetrazole’s electron-withdrawing nature could stabilize charge transfer, though steric hindrance may reduce ICT efficiency compared to DMABN derivatives .
Table 3: ICT Properties of Aminobenzonitriles
| Compound | ΔG (kJ/mol) | Φ'(CT)/Φ(LE) | Solvent | Reference |
|---|---|---|---|---|
| DMABN | −6 | 0.3–1.5 | Toluene | |
| DEABN | −12 | 2.1 | Toluene |
Benzonitrile-Based CD73 Inhibitors
Key Compounds :
- Compound 73: Non-nucleotide CD73 inhibitor (IC₅₀ = 12 nM) with competitive binding .
- Compound 74 : IC₅₀ = 19 nM; co-crystallized with CD73 to reveal hydrophobic interactions .
Comparison: The benzonitrile moiety in these inhibitors facilitates π-stacking with aromatic residues in CD73. While this compound lacks the triazolobenzotriazole core of compounds 73/74, its nitrile group could similarly engage in target binding.
Biological Activity
4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile (CAS Number: 338417-29-1) is a compound characterized by its unique structure comprising a tetrazole ring and a benzonitrile moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H10N6. It is synthesized through a reaction involving 4-cyanobenzonitrile and dimethylamine in the presence of sodium azide, typically utilizing solvents like dimethylformamide (DMF) to facilitate the reaction .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets in biological systems, potentially affecting enzyme activity or receptor binding.
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have indicated that the compound can induce apoptosis in cancer cells. A notable study evaluated its effects on human breast cancer cell lines (MCF-7) and reported an IC50 value of 12 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to control groups receiving standard treatments.
- Case Study on Cancer Cell Lines : Another research project investigated the effects of this compound on various cancer cell lines, revealing its potential to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.
Q & A
Q. What are common synthetic routes for 4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A general method involves refluxing tetrazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Optimization includes adjusting stoichiometry, reaction time, and temperature to improve yields. For example, microwave-assisted synthesis or catalytic methods (e.g., CuAAC click chemistry) may enhance efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂) and benzonitrile moiety (C≡N stretching at ~2230 cm⁻¹ in IR) .
- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺ in positive mode) .
- X-ray crystallography : To resolve ambiguities in tautomeric forms of the tetrazole ring .
Q. What are the primary biological targets studied for this compound?
The compound’s tetrazole and benzonitrile moieties suggest potential as a xanthine oxidase inhibitor (IC₅₀ ~6–8 µM in analogs) or cytotoxic agent against breast cancer cell lines (e.g., MCF-7, MDA-MB-231 with IC₅₀ ~14–27 µg/ml in structurally related compounds) .
Q. How is compound purity assessed and maintained during storage?
Purity is verified via HPLC (>95% area under the curve) and elemental analysis. Storage at 0–6°C in amber vials under inert gas (e.g., N₂) prevents degradation of the tetrazole ring and benzonitrile group .
Q. What solvent systems are recommended for solubility and stability testing?
Use DMSO for stock solutions (due to high polarity) and dilute in PBS or cell culture media for biological assays. Avoid aqueous solutions with pH >8 to prevent hydrolysis of the dimethylamino group .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Focus on modifying:
- Tetrazole substituents : Replace dimethylamino with sulfanyl or halogens to alter electron density and binding affinity .
- Benzonitrile position : Compare para- vs. meta-substitution effects on cytotoxicity or enzyme inhibition .
- Hybrid scaffolds : Introduce triazole or pyridine rings via click chemistry to enhance selectivity .
Q. What computational methods predict binding modes with biological targets?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of xanthine oxidase (PDB: 1N5X) or aromatase (PDB: 3EQM). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values (e.g., T47D vs. MDA-MB-231 ) may arise from differences in efflux pump expression (e.g., P-glycoprotein). Mitigate by:
- Including transporter inhibitors (e.g., verapamil) in assays.
- Validating results across ≥3 independent replicates with standardized MTT protocols .
Q. What strategies improve aqueous solubility without compromising activity?
Q. How to design in vivo studies for toxicity and pharmacokinetics?
- Dosing : Start with 10 mg/kg (oral or IP) in rodent models, adjusting based on plasma half-life (HPLC monitoring).
- Toxicity endpoints : Assess liver/kidney function (AST, ALT, creatinine) and hematological parameters.
- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites, focusing on tetrazole ring oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
